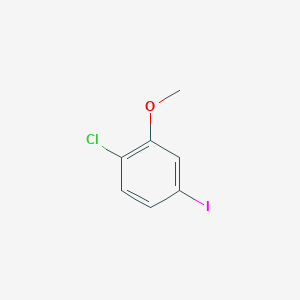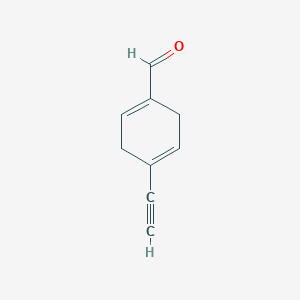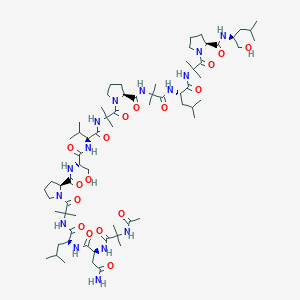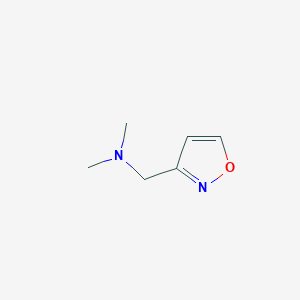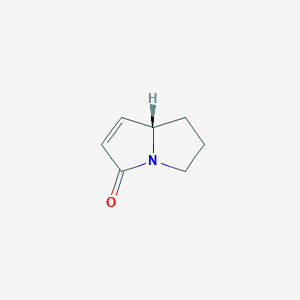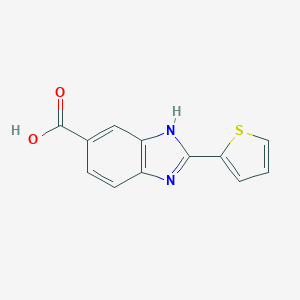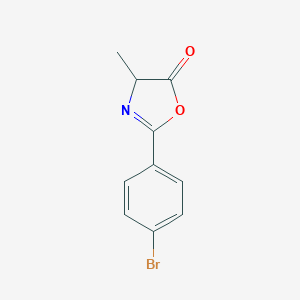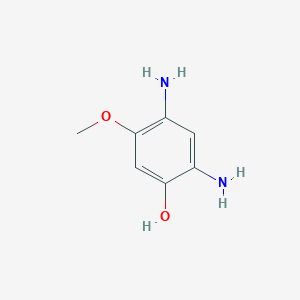
2,4-Diamino-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methoxyphenol (DAMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a valuable tool for studying biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various biochemical and physiological processes. For example, 2,4-Diamino-5-methoxyphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use as a skin whitening agent.
Biochemical And Physiological Effects
2,4-Diamino-5-methoxyphenol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit viral replication and modulate the immune response. In addition, 2,4-Diamino-5-methoxyphenol has been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Diamino-5-methoxyphenol in lab experiments is its accessibility. The synthesis method is relatively simple and cost-effective, and 2,4-Diamino-5-methoxyphenol is readily available for purchase. In addition, 2,4-Diamino-5-methoxyphenol has a unique chemical structure and properties that make it a valuable tool for studying various biochemical and physiological processes.
However, there are also some limitations to using 2,4-Diamino-5-methoxyphenol in lab experiments. One of the main limitations is its potential toxicity. 2,4-Diamino-5-methoxyphenol has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2,4-Diamino-5-methoxyphenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2,4-Diamino-5-methoxyphenol and its potential toxicity. Finally, there is also potential for the development of new synthesis methods for 2,4-Diamino-5-methoxyphenol that may improve its accessibility and reduce its cost.
Synthesis Methods
2,4-Diamino-5-methoxyphenol can be synthesized by the reaction of 2,4-dihydroxyanisole with ammonia and formaldehyde. The reaction is carried out under acidic conditions and produces 2,4-Diamino-5-methoxyphenol as a yellow crystalline solid. This synthesis method is relatively simple and cost-effective, making 2,4-Diamino-5-methoxyphenol accessible for scientific research.
Scientific Research Applications
2,4-Diamino-5-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2,4-Diamino-5-methoxyphenol has been found to have antitumor and antiviral properties. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. In addition, 2,4-Diamino-5-methoxyphenol has been investigated for its role in DNA repair and as a potential therapeutic agent for genetic disorders.
properties
CAS RN |
167859-86-1 |
|---|---|
Product Name |
2,4-Diamino-5-methoxyphenol |
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,4-diamino-5-methoxyphenol |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,8-9H2,1H3 |
InChI Key |
LNLMZPVZMTUVSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)O)N)N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)N |
synonyms |
Phenol, 2,4-diamino-5-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



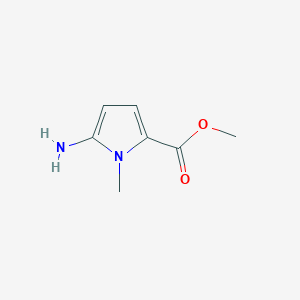
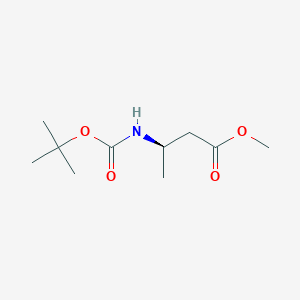
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
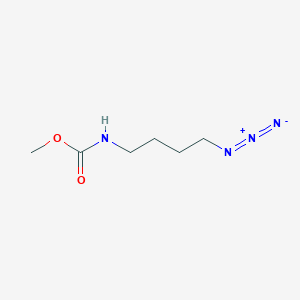
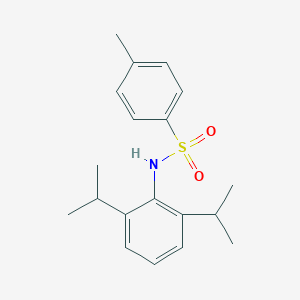
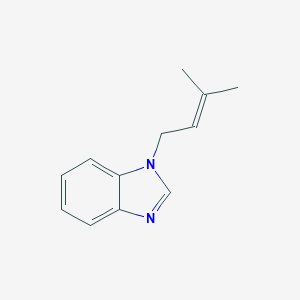
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
